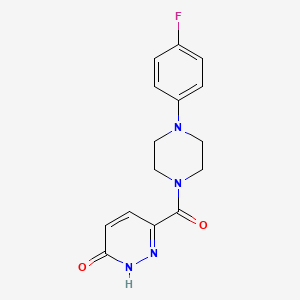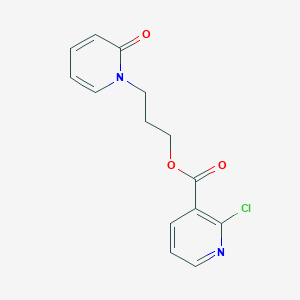![molecular formula C21H18N4O3 B2872498 2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide CAS No. 942035-00-9](/img/structure/B2872498.png)
2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo [1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids has been reported . Pyrazolo [1,5-a]pyrazin-4 (5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .Molecular Structure Analysis
The molecular weight of the compound is 340.38 and its molecular formula is C18 H20 N4 O3 . The compound has a logP value of 1.1853, a logD value of 1.1853, and a logSw value of -2.2075 .Chemical Reactions Analysis
Pyrazine derivatives possess numerous noteworthy pharmacological effects . Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity .Physical And Chemical Properties Analysis
The compound has a logP value of 1.1853, a logD value of 1.1853, and a logSw value of -2.2075 . These values indicate the compound’s solubility and distribution characteristics in different media.Applications De Recherche Scientifique
Anticancer Activities
Research on pyrazole and pyrazolopyrimidine derivatives has demonstrated significant potential in anticancer applications. For instance, certain derivatives have shown selective inhibition of leukemia cell lines, suggesting their potential as targeted anticancer agents. This includes the synthesis of compounds that exhibit considerable chemical and pharmacological activities, indicating the wide-ranging applicability of these compounds in anticancer research (Havrylyuk et al., 2013). Similarly, the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has led to compounds with appreciable cancer cell growth inhibition, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal properties of pyrazole-derived compounds. For example, compounds synthesized for this purpose have shown significant activity against a range of bacterial and fungal strains, suggesting their potential in treating infectious diseases. The introduction of pyrazole fragments into new substances allows for the influence on the formation of certain types of activity, with some compounds exhibiting significant antibacterial activity against common pathogens (Rai et al., 2009).
Anti-inflammatory and Analgesic Effects
The pharmacological evaluation of heterocyclic compounds, including pyrazole derivatives, has revealed their potential for anti-inflammatory and analgesic effects. Some compounds possess good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to their highest analgesic and anti-inflammatory effects. This suggests the therapeutic potential of these compounds in managing pain and inflammation (Faheem, 2018).
Antioxidant Properties
The antioxidant potential of pyrazole and pyrazolopyrimidine derivatives has also been explored, with some compounds showing binding to targets and demonstrating antioxidant potential. This indicates their potential role in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer (Kaping et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-17-9-7-15(8-10-17)18-13-19-21(27)24(11-12-25(19)23-18)14-20(26)22-16-5-3-2-4-6-16/h2-12,18-19,23H,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMZBMTWIWTVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)
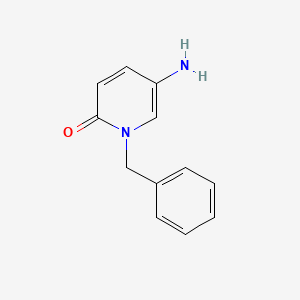
![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2872421.png)
![1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2872423.png)
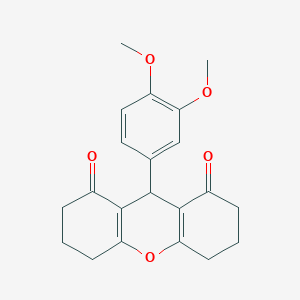
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)
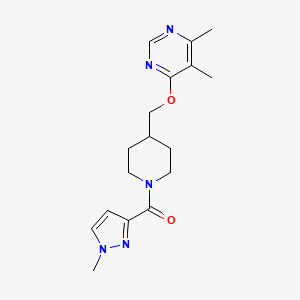

![3-(3-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2872433.png)
![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)
